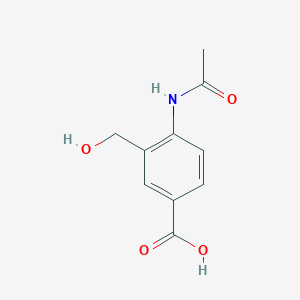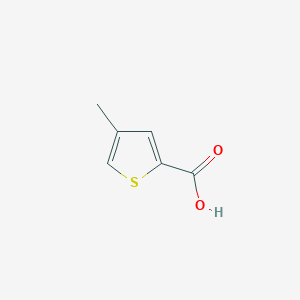
4-Methylthiophene-2-carboxylic acid
概述
描述
4-Methylthiophene-2-carboxylic acid is a chemical compound that belongs to the class of heterocyclic compounds. It has gained significant attention in recent years due to its various applications in scientific research. This compound is widely used in the synthesis of several other compounds that have potential applications in the field of medicine, agriculture, and material science.
作用机制
The mechanism of action of 4-Methylthiophene-2-carboxylic acid is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. This mechanism of action makes it a promising candidate for the treatment of various diseases that are associated with oxidative stress and inflammation.
生化和生理效应
4-Methylthiophene-2-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the production of ROS and pro-inflammatory cytokines, which can lead to a reduction in oxidative stress and inflammation. This compound has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
The advantages of using 4-Methylthiophene-2-carboxylic acid in laboratory experiments include its low toxicity, high stability, and easy synthesis. However, its limitations include its poor solubility in water, which can make it difficult to use in aqueous solutions. This compound also has a strong odor, which can be unpleasant to work with in the laboratory.
未来方向
There are several future directions for the research on 4-Methylthiophene-2-carboxylic acid. One potential direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its potential applications in the field of material science, such as its use in the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Conclusion:
In conclusion, 4-Methylthiophene-2-carboxylic acid is a promising compound with potential applications in scientific research. Its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various diseases. The synthesis of this compound is relatively simple, and it has been used in the synthesis of several other compounds that have potential applications in the field of medicine, agriculture, and material science. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
科学研究应用
4-Methylthiophene-2-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory and antioxidant properties that make it a promising candidate for the treatment of various diseases. This compound has also been used in the synthesis of several other compounds that have potential applications in the field of medicine, such as anti-cancer agents, anti-viral agents, and anti-bacterial agents.
属性
IUPAC Name |
4-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIVJGQMXZZPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383233 | |
| Record name | 4-Methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylthiophene-2-carboxylic acid | |
CAS RN |
14282-78-1 | |
| Record name | 4-Methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

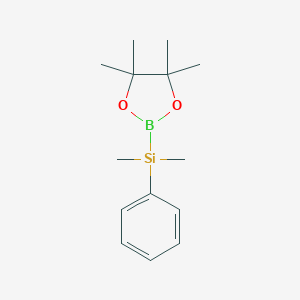
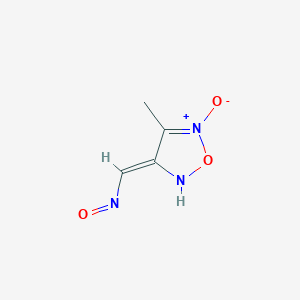
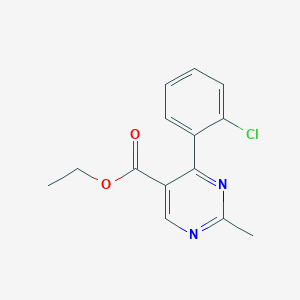
![(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B66250.png)
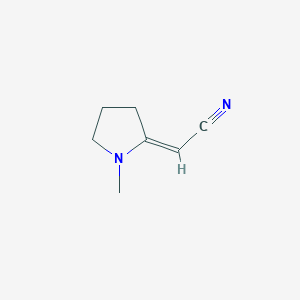
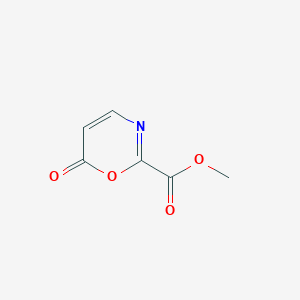
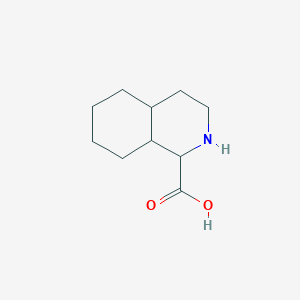
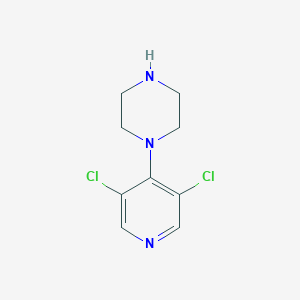
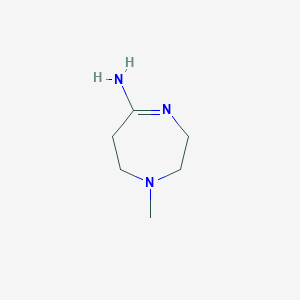
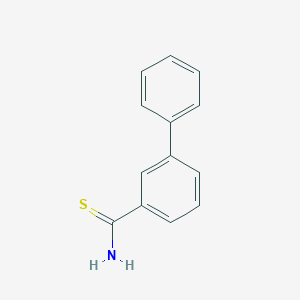

![4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B66266.png)
![N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66268.png)
